molecular formula C11H13ClN2O2 B104231 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide CAS No. 23420-63-5

2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide

Cat. No.: B104231
CAS No.: 23420-63-5
M. Wt: 240.68 g/mol
InChI Key: FXGOPOUEIMROAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide typically involves the reaction of 2-chloro-2-phenylacetic acid with ethylamine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The industrial process also includes purification steps such as crystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide can be compared with other similar compounds, such as:

  • 2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide
  • 2-chloro-N-[(propylamino)carbonyl]-2-phenylacetamide
  • 2-chloro-N-[(butylamino)carbonyl]-2-phenylacetamide

These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the amino group. The uniqueness of this compound lies in its specific ethylamino group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(ethylcarbamoyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-2-13-11(16)14-10(15)9(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGOPOUEIMROAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(=O)C(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396932
Record name 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23420-63-5
Record name 2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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